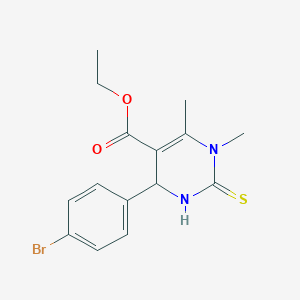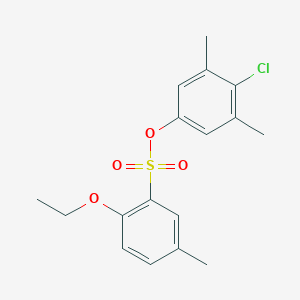
4-Chloro-3,5-dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Chloro-3,5-dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate” is a complex organic molecule. It contains several functional groups including a chloro group, a sulfonate group, and an ethoxy group. These functional groups can greatly influence the properties and reactivity of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chloro group might be introduced via a halogenation reaction, while the sulfonate group could be added via a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonate, chloro, and ethoxy groups would likely cause the molecule to have a complex three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chloro group is often involved in substitution reactions, while the sulfonate group can participate in a variety of reactions including condensation and hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and functional groups .Applications De Recherche Scientifique
Organic Synthesis Applications
- Rhodium-Catalyzed Cleavage Reactions : A study by Arisawa et al. (2012) demonstrates the use of rhodium complexes in catalyzing the reaction of aryl methyl ethers and thioesters, producing aryl esters and methyl sulfides. This showcases the chemical's utility in synthesizing esters from ethers in a regioselective manner, indicating its potential in organic synthesis pathways (Arisawa et al., 2012).
Material Science Applications
- Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds : Research by Watanabe et al. (2010) focuses on the singlet oxygenation of certain thiophenes to produce sulfanyl-substituted bicyclic dioxetanes, further oxidized to sulfinyl and sulfonyl derivatives. This process highlights the role of sulfur-containing compounds in developing materials with specific chemiluminescent properties, useful in material science for creating light-emitting materials (Watanabe et al., 2010).
Environmental Applications
- Fabrication of Adsorption Resins for Water Treatment : Zhou et al. (2018) discuss the one-step fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water. This study illustrates the environmental application of chemically modified resins in purifying water, highlighting the importance of chemical innovations in addressing pollution and enhancing water treatment technologies (Zhou et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-ethoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4S/c1-5-21-15-7-6-11(2)8-16(15)23(19,20)22-14-9-12(3)17(18)13(4)10-14/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFVBMOISSKLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2962326.png)
![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2962328.png)
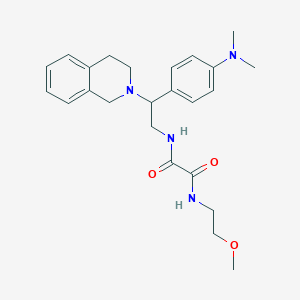
![N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2962332.png)
![N-(4-acetylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2962334.png)
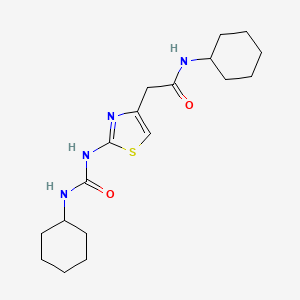
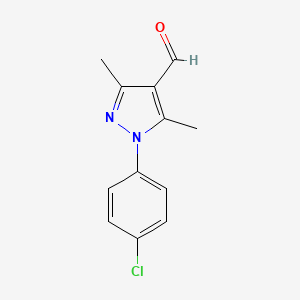
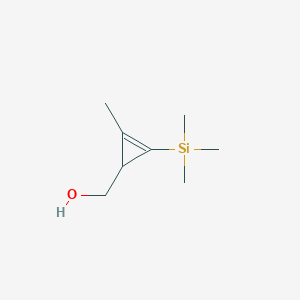
![4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B2962341.png)
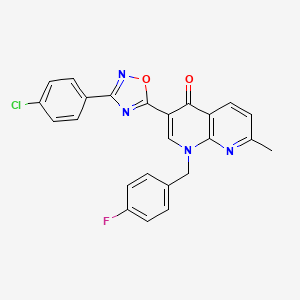
![(E)-3-(4-(dimethylamino)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2962344.png)
![(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2962345.png)

